Anthracene, 1,4-dimethoxy-9,10-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 1,4-dimethoxy-9,10-diphenyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of anthracene, which is known for its applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound is characterized by the presence of two methoxy groups at the 1 and 4 positions and two phenyl groups at the 9 and 10 positions of the anthracene core.
Preparation Methods
The synthesis of anthracene, 1,4-dimethoxy-9,10-diphenyl- typically involves multi-step reactions. One common method is the Suzuki coupling reaction, which uses 9,10-dibromoanthracene and phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene. The product is then purified using column chromatography to obtain a high yield of the desired compound .
Chemical Reactions Analysis
Anthracene, 1,4-dimethoxy-9,10-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
Anthracene, 1,4-dimethoxy-9,10-diphenyl- has several scientific research applications:
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for detecting various biological molecules.
Industry: It is used in the development of blue organic light-emitting diodes (OLEDs) and OLED-based displays.
Mechanism of Action
The mechanism of action of anthracene, 1,4-dimethoxy-9,10-diphenyl- involves its ability to transfer triplet excitons. This property is particularly useful in photon upconversion technologies, where the compound can absorb low-energy photons and emit higher-energy photons . The molecular targets and pathways involved include the interaction with silicon-based materials and other molecular acceptors, facilitating the transfer of triplet excitons .
Comparison with Similar Compounds
Anthracene, 1,4-dimethoxy-9,10-diphenyl- can be compared with other similar compounds such as:
9,10-Diphenylanthracene: This compound is also used in OLEDs and chemiluminescence but lacks the methoxy groups, which can influence its photophysical properties.
9,10-Dimethylanthracene: This derivative has methyl groups instead of phenyl groups, affecting its fluorescence quantum yield and stability.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde: This compound has ethynyl and benzaldehyde groups, which alter its electronic properties and applications.
Anthracene, 1,4-dimethoxy-9,10-diphenyl- stands out due to its unique combination of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications.
Properties
CAS No. |
6274-79-9 |
---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,4-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-18-24(30-2)28-26(20-13-7-4-8-14-20)22-16-10-9-15-21(22)25(27(23)28)19-11-5-3-6-12-19/h3-18H,1-2H3 |
InChI Key |
QCEOBAZRYYKEKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.